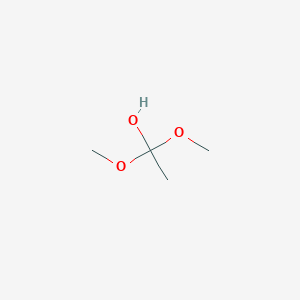

Dimethoxy ethanol

Descripción

Dimethoxy ethanol, specifically 2,2-dimethoxyethanol (C₄H₁₀O₃), is a glycol ether derivative characterized by two methoxy (-OCH₃) groups attached to the second carbon of the ethanol backbone. Its molecular structure includes a hydroxyl (-OH) group and two methoxy substituents, conferring unique solvent properties and reactivity. With an average molecular mass of 106.121 g/mol and a ChemSpider ID of 472323, it is also known as glycolaldehyde dimethyl acetal . This compound is utilized in organic synthesis as a solvent or intermediate, particularly in reactions requiring polar aprotic conditions.

Propiedades

Número CAS |

58982-50-6 |

|---|---|

Fórmula molecular |

C4H10O3 |

Peso molecular |

106.12 g/mol |

Nombre IUPAC |

1,1-dimethoxyethanol |

InChI |

InChI=1S/C4H10O3/c1-4(5,6-2)7-3/h5H,1-3H3 |

Clave InChI |

ABFQGXBZQWZNKI-UHFFFAOYSA-N |

SMILES canónico |

CC(O)(OC)OC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Observations :

- 2,2-Dimethoxyethanol has two methoxy groups, enhancing its polarity compared to mono-methoxy analogs like 2-methoxyethanol .

- 2-(2-Methoxyethoxy)ethanol (diethylene glycol monomethyl ether) features an additional ethoxy chain, increasing its molecular weight and boiling point relative to the other two compounds .

2,2-Dimethoxyethanol

- Role in Synthesis: Acts as a solvent in chalcone synthesis, where dimethoxy benzaldehyde reacts with substituted benzaldehydes in ethanol . It also facilitates the formation of thiazole hybrids with MAO inhibitory activity (e.g., compound 45i, IC₅₀ = 0.0445 µM for MAO A) .

2-Methoxyethanol

2-(2-Methoxyethoxy)ethanol

- Solvent Utility: Employed in reactions requiring higher boiling points, such as the synthesis of pyridine derivatives using malononitrile in ethanol .

Q & A

Q. What are the common synthetic routes for preparing dimethoxy ethanol derivatives in organic chemistry?

Dimethoxy ethanol derivatives, such as glycolaldehyde dimethyl acetal (2,2-dimethoxyethanol), can be synthesized via acid- or base-catalyzed acetal formation. For example, reacting glycolaldehyde with methanol in the presence of an acid catalyst like sulfuric acid yields the dimethyl acetal derivative. In advanced protocols, sodium ethoxide in ethanol facilitates reactions involving dimethoxy precursors, as seen in the synthesis of pyridine derivatives where ethanol acts as a solvent and reaction medium . Recrystallization from ethanol or DMF is often used to purify products, with yields typically ranging from 64% to 68% .

Q. What analytical techniques are essential for characterizing dimethoxy ethanol compounds?

Key techniques include:

- Gas Chromatography-Mass Spectrometry (GC-MS): For identifying volatile derivatives and quantifying purity (e.g., detecting 15 compounds in ethanol extracts, including dimethoxy-related structures) .

- Nuclear Magnetic Resonance (NMR): To resolve structural features like methoxy (-OCH₃) groups and confirm regiochemistry.

- Elemental Analysis: Validates molecular composition, particularly for novel derivatives .

Advanced Research Questions

Q. How does the choice of solvent (e.g., ethanol) influence reaction mechanisms in the synthesis of dimethoxy-containing compounds?

Ethanol’s lone electron pairs on oxygen can stabilize intermediates via hydrogen bonding or nucleophilic interactions. For instance, in the synthesis of alkoxypyridines, ethanol’s hydroxy group directs the reaction pathway away from cyanopyran formation, favoring pyridine derivatives due to solvent-solute interactions . Similarly, glacial acetic acid in ethanol enhances condensation reactions by protonating carbonyl groups, as seen in thiosemicarbazone synthesis .

Q. What strategies resolve contradictions in spectral data when identifying dimethoxy ethanol derivatives?

- Cross-Referencing Multiple Techniques: Combine NMR, IR, and high-resolution mass spectrometry to resolve ambiguities (e.g., distinguishing between regioisomers).

- Computational Modeling: Use density functional theory (DFT) to predict spectral patterns and compare them with experimental data .

- Crystallography: Single-crystal X-ray diffraction provides definitive structural confirmation, as applied in pyridine derivative studies .

Q. How can researchers optimize experimental design to minimize side reactions in dimethoxy ethanol synthesis?

- Catalyst Selection: Sodium ethoxide or piperidine can enhance selectivity in Claisen-Schmidt condensations, reducing byproducts like oligomers .

- Temperature Control: Reflux conditions (e.g., 24 hours at 80°C) ensure complete conversion while avoiding decomposition .

- Solvent Purity: Use absolute ethanol to prevent unintended hydrolysis of acetal groups .

Data Contradiction and Validation

Q. How should researchers address discrepancies in thermal stability data for dimethoxy ethanol derivatives?

- Reproducibility Checks: Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate environmental variables .

- Thermogravimetric Analysis (TGA): Quantify decomposition temperatures and compare with literature values. For example, NIST data on related ethoxy compounds (e.g., 2-methoxyethanol) provide benchmarks for validating new derivatives .

Methodological Tables

| Synthetic Protocol Comparison |

|---|

| Reaction |

| Catalyst |

| Solvent |

| Yield |

| Reference |

| Analytical Techniques | Application |

|---|---|

| GC-MS | Purity assessment of ethanol extracts |

| NMR (¹H/¹³C) | Structural elucidation of methoxy groups |

| Elemental Analysis | Validation of C, H, N composition |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.